Acetamide, N-(phenyl-2,3,4,5,6-d5)-
Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives is detailed in several papers. For instance, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide involves a two-step process starting from 4,4'-diselanediyldianiline, followed by acetylation with acetic anhydride . Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which is prepared by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods highlight the typical approaches used in synthesizing acetamide derivatives, which may include nucleophilic substitution reactions, acetylation, and cyclization processes.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and X-ray diffraction. For example, the structure of N-(2-hydroxyphenyl)acetamide derivatives is investigated using NMR spectroscopy and X-ray single-crystal analysis . Similarly, the crystal structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide is determined using X-ray diffraction analysis . These studies provide detailed information on the geometrical parameters and confirm the molecular structures of the synthesized compounds.
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions specific to "Acetamide, N-(phenyl-2,3,4,5,6-d5)-". However, they do discuss the reactivity of similar acetamide derivatives. For instance, the reactivity of N-[4-(Ethylsulfamoyl)phenyl]acetamide in polar liquids is analyzed using MEP analysis, and the charge transfer energies are explained using the NBO method . The chemical reactivity and stability of other derivatives are also determined using HOMO-LUMO energy differences and DFT calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are extensively studied using various computational and experimental techniques. Vibrational spectroscopic assignments are determined by quantum computation for N-[4-(Ethylsulfamoyl)phenyl]acetamide . The vibrational frequencies and corresponding assignments of 2-phenyl-N-(pyrazin-2-yl)acetamide are investigated using DFT calculations and compared with experimental data from XRD, FT-IR, and NMR spectroscopies . The cytotoxicity and redox profile of some derivatives are evaluated using in vitro assays . Additionally, the thermodynamic properties of these compounds are calculated to understand their stability and reactivity at different temperatures .
Scientific Research Applications
N-alkyl-N-[(2-alkylchalcogen)phenyl)]acetamides Synthesis and Evaluation
- A study on novel atropisomeric N-alkyl-N-[(2-alkylchalcogen)phenyl)]acetamides explored their synthesis, characterization, and the measurement of the barriers of restricted rotation about the N-aryl bond. The compounds were evaluated for in vitro cytotoxicity against human breast and prostate cancer cell lines, showing selective antiproliferative activity, highlighting their potential in medicinal chemistry for cancer treatment (Ramos et al., 2014).
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Study
- Research on 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide detailed its crystallization and molecular structure, contributing to the field of crystallography and offering insights into molecular interactions that could inform drug design and synthesis strategies (Saravanan et al., 2016).
Electronic and Biological Interactions Analysis
- An investigation into N-[4-(Ethylsulfamoyl)phenyl]acetamide explored its structural parameters, electron behavior, and biological properties using computational chemistry methods. The study provided insights into the compound's reactivity and potential biological applications, including its interaction with polar liquids and implications for drug mechanism studies (Bharathy et al., 2021).
Comparative Metabolism of Chloroacetamide Herbicides
- A comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on the metabolic pathways involved in the biotransformation of these compounds. This research has implications for understanding the environmental and health impacts of chloroacetamide use in agriculture (Coleman et al., 2000).
Silylated Derivatives of N-(2-hydroxyphenyl)acetamide
- The synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide were explored, contributing to the chemistry of silylation reactions and their applications in modifying the physical and chemical properties of compounds for various industrial and pharmaceutical applications (Nikonov et al., 2016).
Safety And Hazards
Acetanilide, the parent compound, should be handled with personal protective equipment/face protection. It is recommended to ensure adequate ventilation, avoid dust formation, ingestion, and inhalation . Specific safety and hazard information for “Acetamide, N-(phenyl-2,3,4,5,6-d5)-” was not found in the search results.
properties
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302810 | |
Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(phenyl-2,3,4,5,6-d5)- | |
CAS RN |
15826-91-2 | |
Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15826-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(phenyl-2,3,4,5,6-d5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015826912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(phenyl-2,3,4,5,6-d5)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2,3,4,5,6-2H5]phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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